molecular formula C12H12N2O B6300092 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl CAS No. 81998-07-4

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Cat. No.: B6300092
CAS No.: 81998-07-4
M. Wt: 200.24 g/mol
InChI Key: NXRMIHXTXPXGME-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl: is an organic compound with the molecular formula C12H12N2O . It is a derivative of bipyridine, characterized by the presence of hydroxy and methyl groups at specific positions on the bipyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Scientific Research Applications

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl has several scientific research applications:

Safety and Hazards

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-5-13-10(7-8)11-12(15)9(2)4-6-14-11/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRMIHXTXPXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81998-07-4
Record name 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
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